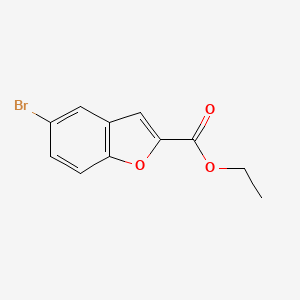

Ethyl 5-bromobenzofuran-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJWAHXKBCDQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352746 | |

| Record name | Ethyl 5-bromobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84102-69-2 | |

| Record name | Ethyl 5-bromobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (5-bromobenzofuran)-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-bromobenzofuran-2-carboxylate

Abstract: This technical guide provides a comprehensive overview of Ethyl 5-bromobenzofuran-2-carboxylate, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its core chemical and physical properties, established synthesis protocols with mechanistic insights, key reactivity patterns, and significant applications in the development of complex molecules and pharmacologically active agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science, offering both foundational knowledge and practical, field-proven insights.

Compound Profile and Physicochemical Properties

This compound is a halogenated benzofuran ester that serves as a versatile intermediate in organic synthesis.[1] The presence of the bromine atom at the 5-position and the ethyl ester at the 2-position provides two distinct reactive sites, making it a valuable scaffold for building molecular complexity.[1]

Chemical Identifiers:

The key physicochemical properties are summarized in the table below:

| Property | Value | Source(s) |

| Physical Form | Solid, Powder | [2][3] |

| Melting Point | 69-72 °C | [2] |

| Boiling Point | 328.3 ± 22.0 °C at 760 mmHg | [2] |

| InChI Key | XLJWAHXKBCDQNP-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Br | [1][6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through a one-pot reaction involving Perkin-like condensation and subsequent intramolecular cyclization. The choice of reagents and conditions is critical for achieving high yield and purity.

Protocol: Synthesis from 5-Bromosalicylaldehyde

This method is a robust and commonly cited procedure for preparing the title compound.[5][7] It involves the reaction of 5-bromosalicylaldehyde with an α-halo ester in the presence of a weak base.

Causality and Mechanistic Insight:

-

Base (K₂CO₃/Cs₂CO₃): A mild base like potassium or cesium carbonate is crucial. It serves to deprotonate the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide. This phenoxide is a potent nucleophile that attacks the electrophilic carbon of diethyl bromomalonate or ethyl bromoacetate.[7] A strong base could lead to unwanted side reactions, such as self-condensation of the aldehyde.

-

Solvent (2-Butanone/DMF): A polar aprotic solvent like 2-butanone (MEK) or dimethylformamide (DMF) is ideal as it effectively solvates the carbonate base and the intermediate ions without participating in the reaction.[5][7]

-

Reaction Sequence: The reaction proceeds via an initial Williamson ether synthesis to form an ether intermediate. Subsequent intramolecular condensation (a variation of the Darzens reaction) followed by dehydration leads to the formation of the furan ring.

Step-by-Step Methodology: [5][7]

-

To a solution of 5-bromosalicylaldehyde (1.0 eq.) in 2-butanone or DMF, add potassium carbonate (2.0 eq.).

-

Add diethyl bromomalonate (1.1 eq.) or ethyl bromoacetate (2.0 eq.) to the mixture.

-

Heat the reaction mixture to reflux (for 2-butanone) or 120 °C (for DMF) and stir for 2-14 hours, monitoring progress by Thin Layer Chromatography (TLC).[5][7]

-

After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Add water to the residue. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic phases with 5% sodium hydroxide solution to remove any unreacted starting material, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the strategic placement of the bromine atom, which is amenable to a wide range of metal-catalyzed cross-coupling reactions.

A. Building Block for Pharmaceutical Agents

The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[8] This compound serves as a starting point for the synthesis of more complex benzofuran derivatives.[1]

-

Cross-Coupling Reactions: The C-Br bond at the 5-position is a prime site for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a vast array of aryl, alkyl, alkynyl, and amino substituents, enabling the exploration of the chemical space around the benzofuran core for drug discovery programs.

-

Lead Compound Development: The inherent biological activity of the benzofuran moiety means that derivatives of this compound can serve as lead compounds for developing new drugs.[1]

Caption: Reactivity and application pathways of the title compound.

B. Use in Materials Science

The rigid, planar structure of the benzofuran ring system makes its derivatives of interest in materials science.[1] By functionalizing the 5-position, researchers can tune the electronic and photophysical properties of the molecule for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and polymers.[1]

Safety, Handling, and Storage

As a brominated organic compound, this compound requires careful handling in a laboratory setting.[1]

-

Hazard Identification: It is classified as harmful and an irritant. Hazard statements indicate it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling Precautions: Avoid inhalation of dust/fumes and prevent contact with skin and eyes.[1][2] In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store at room temperature.[2]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.[1]

Conclusion

This compound is a high-value chemical intermediate owing to its versatile reactivity and the biological significance of its core structure. Its straightforward synthesis and the strategic utility of its bromine handle for cross-coupling reactions make it an indispensable tool for chemists in both pharmaceutical and materials science research. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in creating novel and complex molecular architectures.

References

- 1. Buy this compound | 84102-69-2 [smolecule.com]

- 2. This compound | 84102-69-2 [sigmaaldrich.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. Ethyl (5-bromobenzofuran)-2-carboxylate | C11H9BrO3 | CID 735184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - Ethyl (5-bromobenzofuran)-2-carboxylate (C11H9BrO3) [pubchemlite.lcsb.uni.lu]

- 7. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-bromobenzofuran-2-carboxylate

Executive Summary

The benzofuran scaffold is a privileged heterocyclic motif central to the design of numerous pharmacologically active agents and functional materials.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[2][3] Ethyl 5-bromobenzofuran-2-carboxylate (CAS No. 84102-69-2) is a key intermediate in this field, offering a versatile platform for further molecular elaboration. The presence of a bromine atom at the C5-position and an ethyl ester at the C2-position provides two distinct and chemically orthogonal handles for diversification, making it an invaluable building block in medicinal chemistry and organic synthesis.[1] This guide provides a comprehensive overview of a robust and widely adopted synthetic protocol for this compound, delves into the underlying reaction mechanisms, and details the essential analytical techniques for its thorough characterization.

Introduction: The Strategic Importance of Halogenated Benzofurans

Benzofuran derivatives have consistently captured the attention of the scientific community due to their prevalence in natural products and their successful application in drug discovery.[2][4] The strategic introduction of a halogen, such as bromine, onto the benzofuran core significantly enhances its synthetic utility. The bromine atom serves as a linchpin for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic exploration of chemical space around the benzofuran scaffold, a critical process in lead optimization.

This document focuses on this compound, a compound that elegantly combines the stability of the benzofuran ring with the synthetic versatility of its substituents. We will explore its synthesis from readily available precursors, providing not just a protocol but the scientific rationale behind each step, empowering researchers to adapt and troubleshoot the methodology effectively.

Synthetic Strategy: A Mechanistic Approach

The most common and efficient synthesis of this compound proceeds via a two-step, one-pot reaction sequence starting from 5-bromosalicylaldehyde. The overarching strategy involves an initial Williamson ether synthesis followed by an intramolecular cyclization and dehydration.[5][6]

Key Precursors

-

5-Bromosalicylaldehyde (2-Hydroxy-5-bromobenzaldehyde): This starting material is commercially available but can also be prepared by the electrophilic bromination of salicylaldehyde.[7] The presence of the activating hydroxyl group directs bromination primarily to the para position.

-

Ethyl Bromoacetate or Diethyl Bromomalonate: These are common, commercially available C2-synthons that provide the atoms necessary to form the furan ring and introduce the C2-ester functionality.[8][9] Ethyl bromoacetate is frequently used for its efficiency and cost-effectiveness.[9]

-

Base: A weak to moderate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial.[8][9] Its role is to deprotonate the acidic phenolic hydroxyl group of the salicylaldehyde, activating it for the subsequent nucleophilic attack.

Reaction Mechanism

The synthesis unfolds through a logical sequence of well-established organic reactions.

-

Step 1: Phenoxide Formation. The base abstracts the acidic proton from the hydroxyl group of 5-bromosalicylaldehyde, forming a resonance-stabilized phenoxide ion. This step is critical as the phenoxide is a much stronger nucleophile than the parent phenol.

-

Step 2: Williamson Ether Synthesis (Sₙ2 Alkylation). The generated phenoxide ion acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate in a classic Sₙ2 reaction.[5][6] This displaces the bromide leaving group and forms an intermediate ether, ethyl 2-((4-bromo-2-formyl)phenoxy)acetate.

-

Step 3: Intramolecular Cyclization and Dehydration. The reaction is driven to completion by an intramolecular condensation. The base can facilitate the formation of an enolate from the methylene group adjacent to the ester. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde group on the same molecule. The subsequent cyclization forms a five-membered ring intermediate, which readily undergoes dehydration (elimination of a water molecule) upon heating to yield the thermodynamically stable aromatic furan ring system.

Caption: Figure 1: Reaction Mechanism for Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established literature methods.[8][9] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Weight | Quantity | Moles (mmol) |

| 5-Bromosalicylaldehyde | 1761-61-1 | 201.02 | 5.0 g | 24.87 |

| Ethyl Bromoacetate | 105-36-2 | 167.00 | 4.57 g (3.1 mL) | 27.36 |

| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 6.87 g | 49.74 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 80 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

| n-Hexane | 110-54-3 | 86.18 | As needed | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| Brine (sat. NaCl) | - | - | As needed | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylaldehyde (5.0 g, 24.87 mmol) and anhydrous potassium carbonate (6.87 g, 49.74 mmol).

-

Solvent and Reagent Addition: Add N,N-Dimethylformamide (DMF, 80 mL) to the flask. Begin vigorous stirring to create a suspension. Slowly add ethyl bromoacetate (3.1 mL, 27.36 mmol) to the mixture at room temperature using a syringe or dropping funnel.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (approx. 400 mL) and stir vigorously for 30 minutes. A solid precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.

-

Purification: The most effective method for purification is recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol or ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. A white to off-white solid is typically obtained.[9]

Caption: Figure 2: Experimental Workflow.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | ethyl 5-bromo-1-benzofuran-2-carboxylate | [1][10] |

| Molecular Formula | C₁₁H₉BrO₃ | [1][11] |

| Molecular Weight | 269.09 g/mol | [1][10] |

| Appearance | White to light yellow solid | [9][12] |

| Melting Point | 69-72 °C | [11][12] |

| Boiling Point | ~328 °C at 760 mmHg | [11][12] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate). |

Spectroscopic Analysis

The following data represent typical expected values for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): (300-400 MHz, CDCl₃)

-

δ ~7.71 (d, 1H): Aromatic proton at C7, appears as a doublet.[9]

-

δ ~7.40 (m, 3H): Overlapping signals corresponding to the aromatic protons at C4 and C6, and the furan proton at C3.[9]

-

δ ~4.35 (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester, appear as a quartet due to coupling with the methyl protons.[9]

-

δ ~1.34 (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester, appear as a triplet due to coupling with the methylene protons.[9]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (75-100 MHz, CDCl₃)

-

δ ~160-165: Carbonyl carbon (C=O) of the ester.

-

δ ~150-155: Aromatic carbons attached to oxygen (C7a, C5-Br).

-

δ ~110-130: Remaining aromatic and furan carbons.

-

δ ~61: Methylene carbon (-O-CH₂-) of the ethyl ester.

-

δ ~14: Methyl carbon (-CH₃) of the ethyl ester.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): (KBr Pellet or ATR, cm⁻¹)

-

~1720-1735 cm⁻¹: Strong absorption due to the C=O stretch of the ester group.[13]

-

~1600, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.[14]

-

~1200-1300 cm⁻¹: C-O stretching of the ester and furan ether.

-

~1100 cm⁻¹: C-O-C asymmetric stretch of the furan ring.

-

~500-600 cm⁻¹: C-Br stretching vibration.

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI): The molecular ion peak (M⁺) will appear as a characteristic doublet with approximately equal intensity at m/z 268 and 270, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Conclusion

This guide has detailed a reliable and well-documented method for the synthesis of this compound, a high-value intermediate for pharmaceutical and materials science research. By understanding the underlying mechanistic principles of the Williamson ether synthesis and subsequent intramolecular cyclization, researchers are well-equipped to execute this procedure with high efficiency. The comprehensive characterization data provided serves as a benchmark for verifying the successful synthesis and purity of the final product, ensuring its suitability for downstream applications. The strategic positioning of the bromo and ester functionalities makes this compound a cornerstone for the development of novel and complex benzofuran derivatives.

References

- 1. Buy this compound | 84102-69-2 [smolecule.com]

- 2. scienceopen.com [scienceopen.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 10. Ethyl (5-bromobenzofuran)-2-carboxylate | C11H9BrO3 | CID 735184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. This compound | 84102-69-2 [sigmaaldrich.com]

- 13. (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide | MDPI [mdpi.com]

- 14. Benzofuran(271-89-6) IR Spectrum [m.chemicalbook.com]

Ethyl 5-bromobenzofuran-2-carboxylate chemical structure and IUPAC name

An In-depth Technical Guide to Ethyl 5-bromobenzofuran-2-carboxylate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, reactivity, and applications, grounding all information in authoritative scientific data. Our focus is on not just the "what" but the "why," offering insights into the causality behind its synthetic pathways and its functional significance in modern chemical and pharmaceutical research.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted benzofuran derivative. The benzofuran motif, a fusion of benzene and furan rings, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The presence of a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position makes this molecule a versatile intermediate for further chemical modification.[1]

The compound's structure has been elucidated and confirmed through various analytical techniques, including X-ray crystallography, which reveals an approximately planar molecule.[2]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 5-bromo-1-benzofuran-2-carboxylate | [1][3] |

| CAS Number | 84102-69-2 | [1][3] |

| Molecular Formula | C₁₁H₉BrO₃ | [1][3][4] |

| Molecular Weight | 269.09 g/mol | [1][3] |

| Canonical SMILES | CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Br | [1][4] |

| InChI Key | XLJWAHXKBCDQNP-UHFFFAOYSA-N | [1][3] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Physical Form | Solid, Powder | [5] |

| Melting Point | 69-72 °C | |

| Boiling Point | 328.3 ± 22.0 °C at 760 mmHg | |

| Purity | Typically ≥97-98% | [5] |

| Storage | Store at room temperature or 2-8°C, sealed in a dry place. | [6] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and yield. A prevalent and efficient method involves the reaction of 5-bromosalicylaldehyde with an ethyl haloacetate derivative.[2][7] This approach leverages a tandem reaction sequence involving an initial O-alkylation (Williamson ether synthesis) followed by an intramolecular condensation/cyclization.

Representative Synthetic Protocol

This protocol is based on a common synthetic route starting from 5-bromosalicylaldehyde and ethyl bromoacetate.[7]

Objective: To synthesize this compound.

Materials:

-

5-Bromosalicylaldehyde

-

Ethyl bromoacetate

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or 2-Butanone (MEK)

-

Ice water

-

Ethyl ether (for extraction, if needed)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1.0 eq.) and a base such as cesium carbonate (1.0 eq.) or potassium carbonate (2.0 eq.) in a suitable solvent like DMF or 2-butanone.[2][7]

-

Addition of Reagent: Stir the mixture well. Slowly add ethyl bromoacetate (2.0 eq.) to the reaction mixture at room temperature.[7]

-

Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then increase the temperature to 120 °C (for DMF) or reflux (for 2-butanone) for 2-14 hours.[2][7] The causality here is that the initial O-alkylation of the phenolic hydroxyl group by ethyl bromoacetate is followed by a base-mediated intramolecular aldol-type condensation, where the newly formed enolate attacks the aldehyde carbonyl group. The subsequent dehydration leads to the formation of the furan ring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice water and stir vigorously for 30 minutes to precipitate the product.[7]

-

Purification: Collect the precipitate by filtration. Wash the filter cake with water and dry to obtain the crude product.[7] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]

Chemical Reactivity and Applications in Drug Development

This compound is a valuable building block primarily due to its reactive sites, which allow for diverse chemical transformations.[1]

-

Nucleophilic Aromatic Substitution: The bromine atom at the 5-position is susceptible to replacement by various nucleophiles, often facilitated by transition metal catalysis (e.g., Suzuki, Buchwald-Hartwig couplings). This allows for the introduction of a wide range of functional groups, crucial for structure-activity relationship (SAR) studies.

-

Ester Group Manipulation: The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. It can also be reduced to an alcohol.

-

Cyclization Reactions: The benzofuran core can participate in cyclization reactions to form more complex polycyclic systems of interest in medicinal chemistry.[1]

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs).[1][5] Its derivatives are explored for various therapeutic areas. Benzofuran-containing molecules are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1]

Inhibition of Cytochrome P450 Enzymes

A significant finding is the ability of this compound to inhibit cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19.[1] These enzymes are central to drug metabolism in the body.

-

Expertise Insight: The inhibition of specific CYP enzymes is a double-edged sword in drug development. While it can lead to undesirable drug-drug interactions, it can also be exploited therapeutically. For instance, a CYP inhibitor can be co-administered with another drug to boost the latter's plasma concentration and therapeutic effect (a "booster" strategy). This property makes the compound a valuable tool for pharmacology and toxicology studies.[1]

Spectroscopic and Structural Characterization

Confirmation of the structure and purity of this compound relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is a primary tool for structural confirmation. A representative spectrum in CDCl₃ shows characteristic signals: a triplet around 1.34 ppm and a quartet around 4.35 ppm for the ethyl group protons, and a multiplet and doublet between 7.39-7.71 ppm for the aromatic protons on the benzofuran ring system.[7]

-

Mass Spectrometry (MS): The molecular weight is confirmed by MS, with a predicted monoisotopic mass of 267.9735 Da.[3][4]

-

X-ray Crystallography: Single-crystal X-ray diffraction has provided definitive structural proof, detailing bond lengths and angles and confirming the planarity of the benzofuran ring system.[2] The crystal system is monoclinic.[2]

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Source(s) |

|

| Warning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically functionalized molecule that serves as a cornerstone for innovation in medicinal chemistry and organic synthesis. Its defined structure, well-understood synthetic pathways, and versatile reactivity make it an indispensable tool for developing novel therapeutics and complex molecular architectures. The insights into its biological activity as a CYP450 inhibitor further underscore its importance in pharmacological research. Adherence to strict safety protocols is mandatory when handling this compound to ensure a safe and effective research environment.

References

- 1. Buy this compound | 84102-69-2 [smolecule.com]

- 2. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl (5-bromobenzofuran)-2-carboxylate | C11H9BrO3 | CID 735184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Ethyl (5-bromobenzofuran)-2-carboxylate (C11H9BrO3) [pubchemlite.lcsb.uni.lu]

- 5. indiamart.com [indiamart.com]

- 6. 84102-69-2|Ethyl (5-bromobenzofuran)-2-carboxylate|BLD Pharm [bldpharm.com]

- 7. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromobenzofuran-2-carboxylate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-bromobenzofuran-2-carboxylate, a key intermediate in pharmaceutical and materials science research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the structural information encoded within each spectrum. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both theoretical interpretations and practical experimental considerations.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid heterocyclic core, the benzofuran ring system, substituted with a bromine atom and an ethyl ester group.[3] These features give rise to a distinct spectroscopic fingerprint that allows for unambiguous identification and characterization.

Molecular Formula: C₁₁H₉BrO₃[3]

Molecular Weight: 269.09 g/mol [3]

CAS Number: 84102-69-2[3]

The following sections will provide a detailed breakdown of the expected and reported spectroscopic data for this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹H NMR Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.71 | d | 1H | H-4 |

| 7.39 | m | 3H | H-3, H-6, H-7 |

| 4.35 | q | 2H | -OCH₂CH₃ |

| 1.34 | t | 3H | -OCH₂CH₃ |

Data sourced from ChemicalBook.[4]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0-8.0): The signals in this region are characteristic of protons attached to the benzofuran ring. The downfield shift is due to the deshielding effect of the aromatic ring current. The signal at δ 7.71 is assigned to the H-4 proton, which is deshielded by the adjacent bromine atom and the ring oxygen. The multiplet at δ 7.39 accounts for the remaining three aromatic protons (H-3, H-6, and H-7). For a more precise analysis, higher field NMR instrumentation would be beneficial to resolve the coupling patterns of these protons.

-

Ethyl Ester Group (δ 1.34 and 4.35): The ethyl group of the ester functionality gives rise to a classic triplet and quartet pattern. The quartet at δ 4.35 is due to the methylene protons (-OCH₂-), which are split by the three adjacent methyl protons. The triplet at δ 1.34 corresponds to the methyl protons (-CH₃), split by the two adjacent methylene protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Based on the structure and known substituent effects on benzofuran, a predicted ¹³C NMR spectrum is presented below.

Predicted ¹³C NMR Data Summary

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (ester) |

| ~155 | C-7a |

| ~145 | C-2 |

| ~130 | C-3a |

| ~128 | C-6 |

| ~125 | C-4 |

| ~115 | C-5 (C-Br) |

| ~112 | C-7 |

| ~110 | C-3 |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, around 160 ppm.

-

Aromatic and Heterocyclic Carbons: The eight carbons of the benzofuran ring system will appear in the region of approximately 110-155 ppm. The carbon attached to the bromine (C-5) is anticipated to be around 115 ppm. The carbons attached to oxygen (C-2 and C-7a) will be significantly downfield.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂) is expected around 61 ppm, and the methyl carbon (-CH₃) will be the most upfield signal at approximately 14 ppm.

Experimental Protocol for NMR Spectroscopy

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of molecular bonds upon absorption of infrared radiation.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (ethyl) |

| ~1725-1705 | C=O stretch | α,β-unsaturated ester |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250-1000 | C-O stretch | Ester and ether |

| ~800-600 | C-Br stretch | Aryl bromide |

Interpretation of the Predicted IR Spectrum:

-

Carbonyl Stretch: The most intense and characteristic peak in the IR spectrum is expected to be the C=O stretch of the ester, appearing around 1715 cm⁻¹. The conjugation with the furan ring is expected to lower this frequency from that of a typical saturated ester.

-

C-H Stretches: Aromatic C-H stretches will be observed as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear as stronger bands below 3000 cm⁻¹.

-

Aromatic Region: The C=C stretching vibrations of the benzofuran ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

"Fingerprint" Region: The region below 1300 cm⁻¹ will contain the C-O stretching vibrations of the ester and the furan ether linkage, as well as the C-Br stretch. This region is often complex but is unique to the molecule.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Interpretation |

| 268/270 | Molecular ion [M]⁺ and [M+2]⁺ |

| 223/225 | [M - OCH₂CH₃]⁺ |

| 195/197 | [M - COOCH₂CH₃]⁺ |

| 144 | [M - Br - CO]⁺ |

| 116 | [M - Br - CO - C₂H₄]⁺ |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak: A key feature will be the molecular ion peak, which will appear as a doublet at m/z 268 and 270 with a relative intensity of approximately 1:1. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group: A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to an acylium ion at m/z 223/225.

-

Loss of the entire ester side chain: Cleavage of the bond between the benzofuran ring and the ester group would result in a fragment at m/z 195/197.

-

Subsequent fragmentations: Further fragmentation of these initial ions, such as the loss of carbon monoxide (CO), can also be expected.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

A standard protocol involves introducing a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC). The molecules are then ionized in the gas phase by a high-energy electron beam, and the resulting ions are separated and detected based on their mass-to-charge ratio.

Conclusion

The spectroscopic data presented in this guide provide a detailed and multi-faceted characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its molecular structure. While some of the data presented is predictive due to the limited availability of published experimental spectra, the interpretations are grounded in well-established spectroscopic principles and data from closely related compounds. This guide serves as a valuable resource for any scientist working with this compound, enabling confident identification and a deeper understanding of its chemical properties.

References

Crystal Structure Analysis of Ethyl 5-bromobenzofuran-2-carboxylate: From Synthesis to Supramolecular Architecture

An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of Ethyl 5-bromobenzofuran-2-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental workflow, from initial synthesis to the elucidation of the final crystal structure and its supramolecular features. The narrative emphasizes the causality behind methodological choices, ensuring a deep understanding of the process.

Introduction: The Significance of Structural Elucidation

This compound belongs to the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to the diverse biological activities of its derivatives.[1][2] The molecular formula is C₁₁H₉BrO₃, and its molecular weight is approximately 269.09 g/mol .[1][3] Understanding the precise three-dimensional arrangement of atoms within a molecule is fundamental to comprehending its physicochemical properties, reactivity, and biological interactions. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for obtaining this information, providing unambiguous details on molecular geometry, conformation, and intermolecular interactions that govern the solid-state architecture.[4][5]

This guide details the complete process for determining the crystal structure of this compound, serving as a robust case study for the structural analysis of small organic molecules.

Experimental Workflow: A Step-by-Step Protocol

The journey from a powdered compound to a fully refined crystal structure is a multi-stage process that demands precision at every step. The overall workflow is designed to first synthesize and purify the material, then grow high-quality single crystals, and finally analyze these crystals using X-ray diffraction.

References

An In-Depth Technical Guide to Ethyl 5-bromobenzofuran-2-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromobenzofuran-2-carboxylate is a halogenated heterocyclic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, featuring both an electron-rich benzofuran ring system with a reactive bromine atom and a versatile ester moiety, makes it a valuable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, detailed synthetic protocols, characteristic reactivity, and significant applications, particularly in the realm of drug discovery. Special attention is given to its role as an intermediate for pharmacologically active agents and its interaction with biological targets such as cytochrome P450 enzymes.

Introduction: The Significance of a Versatile Heterocyclic Synthon

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitous in nature and central to the development of numerous pharmaceuticals.[1] These scaffolds exhibit a wide spectrum of biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties.[1] Within this important family, this compound (CAS No. 84102-69-2) has emerged as a particularly strategic intermediate.

The molecule's structure is distinguished by three key features:

-

A Benzofuran Core: This fused ring system is a common motif in biologically active molecules.

-

A Bromine Atom at the 5-position: This halogen provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular diversity.[2]

-

An Ethyl Ester at the 2-position: This functional group can be readily hydrolyzed, reduced, or converted into other derivatives, serving as a second point for chemical modification.[2]

This guide synthesizes critical data to provide researchers with a practical and in-depth understanding of this compound, facilitating its effective use in the laboratory and in the design of novel chemical entities.

Physicochemical and Structural Properties

The physical state of this compound is typically a white to yellow solid at room temperature.[3][4] Its fundamental properties are summarized below for quick reference.

Key Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 84102-69-2 | [2][3][4] |

| Molecular Formula | C₁₁H₉BrO₃ | [2][5][6] |

| Molecular Weight | 269.09 g/mol | [2][3][6] |

| IUPAC Name | ethyl 5-bromo-1-benzofuran-2-carboxylate | [2][3][6] |

| Appearance | White to yellow solid/powder | [3][4] |

| Melting Point | 58 - 72 °C | [3][4][5] |

| Boiling Point | 328.3 ± 22.0 °C at 760 mmHg | [3][5] |

| Density | ~1.52 g/cm³ | [5] |

| Purity | Typically ≥97-98% | [3][7] |

Structural and Spectroscopic Characterization

Crystallography: X-ray crystallography studies reveal that the molecule is approximately planar.[8][9] The fused benzofuran ring system shows a maximum atomic deviation of only 0.024 (5) Å.[9] This planarity can facilitate π–π stacking interactions in both solid-state packing and biological receptor binding.[8]

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear diagnostic signature for the molecule's structure. A representative spectrum in CDCl₃ shows characteristic signals:

-

Ethyl Group: A triplet around δ 1.34 ppm (3H, -CH₃) and a quartet around δ 4.35 ppm (2H, -CH₂-).[4]

-

Aromatic Protons: A multiplet in the region of δ 7.39-7.71 ppm, corresponding to the protons on the benzofuran ring system.[4] The proton at the 3-position typically appears as a singlet, while the protons on the benzene ring will show coupling patterns consistent with their substitution.

Synthesis and Chemical Reactivity

The compound's utility stems from its straightforward synthesis and predictable reactivity, making it a reliable building block.

Common Synthetic Routes

Several methods exist for the synthesis of this compound.[2] Two prevalent approaches are:

-

Fischer Esterification: This is a classic and high-yielding method starting from the corresponding carboxylic acid.[4]

-

Cyclization from Phenolic Aldehydes: This involves the reaction of 5-bromosalicylaldehyde with a bromomalonic ester derivative, followed by cyclization.[8]

The Fischer esterification is often preferred for its simplicity and efficiency.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis from 5-bromo-1-benzofuran-2-carboxylic acid, a method reported to achieve high yields.[4]

Step-by-Step Methodology:

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-1-benzofuran-2-carboxylic acid (e.g., 5.01 g, 20.8 mmol) in absolute ethanol (150 ml).[4] The ethanol acts as both the solvent and the esterifying reagent.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (15 ml) to the solution while stirring.[4] Sulfuric acid serves as the Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity.

-

Reaction: Heat the mixture to reflux and maintain stirring for approximately 2 hours.[4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up (Quenching & Extraction): After the reaction is complete, cool the mixture to room temperature. Reduce the volume by removing the excess ethanol under reduced pressure.[4] Carefully pour the residue into ice water and neutralize it with a saturated sodium bicarbonate solution to quench the sulfuric acid catalyst.[4]

-

Isolation: Extract the aqueous mixture with a suitable organic solvent, such as ethyl ether or ethyl acetate (e.g., 4 x 100 ml).[4]

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[4] Further purification can be achieved by recrystallization from a solvent like ethanol to obtain the final product as a white or yellow solid.[4][8]

Caption: Fischer Esterification Workflow.

Key Chemical Reactions

The bifunctional nature of this compound allows for selective chemical transformations at two primary sites.[2]

Caption: Key Reactive Sites of the Molecule.

-

Site A (C-Br Bond): The bromine atom is susceptible to a wide range of metal-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, or alkynyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

-

Site B (Ester Moiety): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide via aminolysis. These transformations enable further functionalization or modification of the molecule's polarity and hydrogen bonding capabilities.[2]

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.[2]

-

Building Block for Pharmaceuticals: Its derivatives are integral to the synthesis of various bioactive compounds.[2] For instance, related aminobenzofuran structures are precursors to drugs like Vilazodone, an antidepressant.[10]

-

Enzyme Inhibition Studies: Research has shown that this compound itself can act as an inhibitor of several cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[2] These enzymes are critical for drug metabolism, and their inhibition can have significant pharmacological implications, including altering the pharmacokinetics of co-administered drugs. This property makes the compound a useful tool in drug metabolism and toxicology studies.

-

Lead Compound for New Therapies: The benzofuran core is associated with potential anti-inflammatory and anticancer properties, making this compound and its derivatives attractive starting points for lead optimization campaigns in these therapeutic areas.[2]

-

Materials Science: Derivatives of this compound may also be explored for applications in polymer chemistry and materials science due to their unique structural and electronic properties.[2]

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is classified as harmful and an irritant.

-

GHS Classification: The compound is associated with the GHS07 pictogram (Harmful).[3]

-

Hazard Statements:

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[3][11]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and enabling tool for chemical innovation. Its well-defined physicochemical properties, accessible synthesis, and predictable, bifunctional reactivity provide researchers in organic synthesis and drug discovery with a reliable platform for creating novel and complex molecules. Its demonstrated biological activity as an enzyme inhibitor further underscores its importance. As the search for new therapeutics and advanced materials continues, the strategic application of such well-characterized building blocks will remain fundamental to scientific progress.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Buy this compound | 84102-69-2 [smolecule.com]

- 3. This compound | 84102-69-2 [sigmaaldrich.com]

- 4. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Ethyl (5-bromobenzofuran)-2-carboxylate | C11H9BrO3 | CID 735184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. 84102-69-2|Ethyl (5-bromobenzofuran)-2-carboxylate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-bromobenzofuran-2-carboxylate

Introduction

Ethyl 5-bromobenzofuran-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Its benzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[2][3] The presence of a bromine atom at the 5-position and an ethyl ester at the 2-position provides reactive handles for further chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and materials.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical experimental protocols for its characterization.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrO₃ | [1] |

| Molecular Weight | 269.09 g/mol | [1][4] |

| Appearance | Solid | |

| Melting Point | 69-72 °C | |

| Boiling Point | 328.3 ± 22.0 °C at 760 mmHg | |

| CAS Number | 84102-69-2 | [1] |

Solubility Profile

The molecule possesses both polar (ester group) and non-polar (brominated benzofuran ring) regions. This amphiphilic nature suggests it will exhibit a range of solubilities in different solvents. It is expected to be miscible with many common organic solvents and have low solubility in water.[6]

Predicted Solubility

The following table provides a predicted solubility profile for this compound in common laboratory solvents. These predictions are based on its chemical structure and general solubility principles for organic compounds.[5][6]

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Low | The large non-polar benzofuran ring outweighs the polarity of the ester group. |

| Methanol | High | Soluble | The polar alcohol can interact with the ester group. |

| Ethanol | High | Soluble | Similar to methanol, the ethyl group of the solvent may enhance solubility. |

| Acetone | Medium | Soluble | Aprotic polar solvent capable of dissolving both polar and non-polar compounds. |

| Ethyl Acetate | Medium | Soluble | The ester functionality is compatible with the compound's ester group. |

| Dichloromethane | Medium | Soluble | A common solvent for a wide range of organic compounds. |

| Hexane | Low | Sparingly Soluble | The polarity of the ester group may limit solubility in highly non-polar solvents. |

| Toluene | Low | Soluble | The aromatic nature of the solvent can interact with the benzofuran ring. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a method for determining the solubility of this compound.

Objective: To determine the approximate solubility of this compound in various solvents at ambient temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

Procedure:

-

Preparation: Label a series of test tubes, one for each solvent to be tested.

-

Solvent Addition: Add a fixed volume (e.g., 1 mL) of each solvent to its respective test tube.[5]

-

Solute Addition: Weigh a small, known amount of this compound (e.g., 10 mg) and add it to the first test tube.

-

Mixing: Vigorously shake or vortex the test tube for 60 seconds to facilitate dissolution.[5]

-

Observation: Visually inspect the solution for any undissolved solid.

-

Incremental Addition: If the solid dissolves completely, add another known amount (e.g., 10 mg) of the compound and repeat steps 4 and 5. Continue this process until the compound no longer fully dissolves, indicating that saturation has been reached.

-

Quantification: The approximate solubility can be calculated based on the total amount of solute dissolved in the known volume of solvent (e.g., in mg/mL).

-

Repeat for all Solvents: Repeat steps 3-7 for each of the selected solvents.

Data Reporting: The results should be reported as a range (e.g., "sparingly soluble," "soluble," "freely soluble") or as an approximate concentration (e.g., "~50 mg/mL").

Caption: Workflow for the experimental determination of solubility.

Chemical Stability

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that can affect its safety and efficacy. Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7] For this compound, potential degradation pathways could include hydrolysis of the ester, and degradation of the benzofuran ring system under harsh conditions.

Potential Degradation Pathways

-

Hydrolytic Degradation: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-bromobenzofuran-2-carboxylic acid and ethanol. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidative Degradation: While the benzofuran ring is relatively stable, strong oxidizing agents could potentially lead to ring-opening or other oxidative transformations.

-

Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The melting point of 69-72 °C suggests it is stable at ambient temperatures.

-

Photodegradation: Exposure to UV or visible light may induce degradation, a common phenomenon for aromatic and heterocyclic compounds.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8] The following protocol is based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[7][9]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector is recommended for the separation and quantification of the parent compound and its degradation products.

Stress Conditions:

-

Acidic Hydrolysis:

-

Dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Withdraw samples at various time points, neutralize with an equivalent amount of base, and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Dissolve the compound in a suitable organic solvent and dilute with 0.1 M NaOH.

-

Maintain the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for a defined period.

-

Withdraw samples, neutralize with an equivalent amount of acid, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a defined period.

-

Withdraw samples and analyze by HPLC.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to dry heat in a calibrated oven at a temperature below its melting point (e.g., 60 °C) for an extended period.

-

Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by HPLC.

-

Data Analysis:

-

Monitor the decrease in the peak area of the parent compound.

-

Identify and quantify any degradation products that are formed.

-

Perform mass balance calculations to account for all the material.

Caption: Workflow for the forced degradation study of this compound.

Handling and Storage

Safety Precautions:

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][4]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention.[10]

Storage Recommendations:

-

Store in a well-ventilated place. Keep the container tightly closed.

-

It is recommended to store at room temperature or under inert atmosphere at 2-8°C for long-term storage.[11]

Conclusion

This compound is a key synthetic intermediate whose utility is underpinned by its physicochemical properties. While specific experimental data on its solubility and stability are limited, this guide provides a robust framework for its characterization. The predicted solubility profile suggests good solubility in common organic solvents, which can be confirmed and quantified using the provided experimental protocol. The stability of the compound is expected to be influenced by pH, oxidative stress, and light exposure. The detailed forced degradation protocol, aligned with ICH guidelines, offers a systematic approach to understanding its degradation pathways and developing stability-indicating analytical methods. By following the methodologies outlined in this guide, researchers, scientists, and drug development professionals can ensure the reliable and effective use of this compound in their applications.

References

- 1. Buy this compound | 84102-69-2 [smolecule.com]

- 2. ijsdr.org [ijsdr.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Ethyl (5-bromobenzofuran)-2-carboxylate | C11H9BrO3 | CID 735184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. benchchem.com [benchchem.com]

- 7. database.ich.org [database.ich.org]

- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. fishersci.com [fishersci.com]

- 11. 84102-69-2|Ethyl (5-bromobenzofuran)-2-carboxylate|BLD Pharm [bldpharm.com]

The Ascendancy of the Brominated Benzofuran Scaffold: A Technical Guide to its Pharmacological Investigation

Foreword: Unlocking the Therapeutic Potential of Brominated Heterocycles

For researchers, scientists, and drug development professionals, the benzofuran motif represents a privileged scaffold, a foundational structure in medicinal chemistry known for its diverse and potent biological activities.[1][2][3] The strategic introduction of a bromine atom onto this versatile core has been shown to significantly enhance its pharmacological profile, particularly in the realm of oncology.[1][4] This guide provides an in-depth exploration of the pharmacology of brominated benzofurans, offering a technical roadmap for their synthesis, investigation, and potential therapeutic applications. We will delve into the causality behind experimental choices, present validated protocols, and explore the intricate signaling pathways influenced by this promising class of compounds.

I. The Benzofuran Core and the Strategic Impact of Bromination

The benzofuran skeleton, a fusion of benzene and furan rings, is a common feature in numerous natural products and synthetic drugs.[2][5] Its derivatives have demonstrated a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][6]

The addition of a bromine atom, a halogen, to the benzofuran structure is not a trivial modification. Halogenation, and specifically bromination, can profoundly alter the physicochemical properties of a molecule, influencing its:

-

Lipophilicity: Bromine's hydrophobic nature can enhance the molecule's ability to cross cellular membranes, potentially increasing its bioavailability and intracellular concentration.

-

Electronic Effects: As an electron-withdrawing group, bromine can modulate the electron density of the benzofuran ring system, affecting its interaction with biological targets.

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules like proteins and nucleic acids. This can lead to enhanced binding affinity and target selectivity.[4]

These modifications collectively contribute to the observed enhancement of biological activity in many brominated benzofuran derivatives.

II. Synthesis of Brominated Benzofurans: A Practical Approach

The synthesis of brominated benzofurans can be achieved through various strategies, primarily involving either the bromination of a pre-formed benzofuran core or the use of brominated precursors in the cyclization step.

Experimental Protocol: Regioselective Bromination of 2-Acetyl-5-substituted Benzofurans

This protocol describes the bromination of a 2-acetyl-5-substituted benzofuran using phenyltrimethylammonium tribromide (PTT), a stable and selective brominating agent.[7]

Materials:

-

2-acetyl-5-substituted benzofuran

-

Phenyltrimethylammonium tribromide (PTT)

-

Glacial acetic acid

-

Sulfuric acid (0.80 N)

-

Crushed ice

-

Standard laboratory glassware

-

Thermostatic bath

-

Digital spectrophotometer

Procedure:

-

Reaction Setup: Prepare solutions of the 2-acetyl-5-substituted benzofuran (substrate) and PTT in glacial acetic acid. In a separate flask, prepare a solution of sulfuric acid.

-

Temperature Equilibration: Place all solution flasks in a thermostatic bath to reach the desired reaction temperature.

-

Reaction Initiation: Mix the substrate and PTT solutions with vigorous shaking to initiate the reaction.

-

Kinetic Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and measure the absorbance of PTT at 405 nm using a digital spectrophotometer with glacial acetic acid as the solvent. This allows for monitoring the reaction progress.[7]

-

Product Isolation: Upon completion of the reaction (typically after 80% consumption of PTT), pour the reaction mixture onto crushed ice to precipitate the solid product.

-

Purification and Characterization: Collect the precipitate by filtration, wash with cold water, and dry. The resulting 2-bromoacetyl benzofuran derivative can be further purified by recrystallization. Characterize the product using IR, NMR, and Mass spectrometry to confirm its structure.[7]

Causality of Experimental Choices:

-

Phenyltrimethylammonium Tribromide (PTT): PTT is chosen for its high selectivity, leading to the monobromination of the acetyl group rather than ring bromination, which can occur with other brominating agents under basic conditions.[7]

-

Glacial Acetic Acid: This solvent provides a suitable medium for the reaction and is compatible with the spectrophotometric monitoring.

-

Sulfuric Acid: The acidic medium can influence the reaction rate.

-

Spectrophotometric Monitoring: This technique allows for the precise determination of reaction kinetics, which is crucial for understanding the reaction mechanism and optimizing conditions.

III. Pharmacological Investigations: Unraveling the Biological Activity

The pharmacological evaluation of brominated benzofurans typically begins with in vitro assays to determine their cytotoxic, enzyme inhibitory, and other biological effects, followed by in vivo studies for promising candidates.

A. Anticancer Activity: A Primary Focus

A significant body of research has highlighted the potent anticancer activity of brominated benzofurans.[1][4] The introduction of bromine has been shown to increase cytotoxicity against various cancer cell lines.[2]

Structure-Activity Relationship (SAR) Insights:

-

Position of Bromination: The position of the bromine atom on the benzofuran scaffold is a critical determinant of its anticancer activity. For instance, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring has been associated with remarkable cytotoxic activity against leukemia cells.[1]

-

Synergistic Effects: Combining the benzofuran core with other heterocyclic moieties, such as piperazine, and introducing bromine substitution can lead to compounds with enhanced and selective anticancer properties.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., K562, MOLT-4, HeLa)

-

Normal human cells (e.g., HUVEC) for selectivity assessment

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Brominated benzofuran derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of the brominated benzofuran derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 hours in the CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Self-Validating System:

-

The inclusion of both cancer and normal cell lines allows for the determination of a selectivity index (SI), which is a measure of the compound's preferential toxicity towards cancer cells. A higher SI value indicates greater selectivity and is a desirable characteristic for a potential anticancer agent.

-

The use of a positive control ensures that the assay is performing as expected.

B. Enzyme Inhibition: A Key Mechanism of Action

Benzofuran derivatives are known to act as inhibitors of various enzymes, and this is a significant aspect of their pharmacological profile.[8][9] Brominated benzofurans have also been investigated as potential enzyme inhibitors.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes an assay to evaluate the inhibitory activity of brominated benzofurans against tyrosinase, an enzyme involved in melanin production.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Sodium phosphate buffer (pH 6.8)

-

Brominated benzofuran derivatives (dissolved in DMSO)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add sodium phosphate buffer, the test compound (at various concentrations), and the tyrosinase solution.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the L-DOPA solution to each well to start the enzymatic reaction.

-

Absorbance Measurement: Monitor the formation of dopachrome (an orange/red colored product) by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular time intervals.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to the control (without inhibitor). Determine the IC50 value.

Mechanistic Insights from Kinetic Studies:

To understand how the brominated benzofuran inhibits the enzyme, kinetic studies can be performed by varying the concentrations of both the substrate and the inhibitor. The data can be analyzed using Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).[5]

C. Neuropharmacological Potential: An Emerging Area of Investigation

Substituted benzofurans have been investigated for their psychoactive properties, acting as serotonin-norepinephrine-dopamine releasing agents and serotonin receptor agonists.[10][11] While the neuropharmacology of brominated benzofurans is a less explored area, the known neurotoxicity of some brominated compounds warrants careful investigation.[12]

Experimental Protocol: In Vitro Neurotoxicity Assessment in SH-SY5Y Cells

This protocol outlines a method to assess the potential neuroprotective or neurotoxic effects of brominated benzofurans using the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative disease research.[13]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete cell culture medium

-

MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin used to induce a Parkinson's disease-like state

-

Brominated benzofuran derivatives (dissolved in DMSO)

-

MTT solution

-

DMSO

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using agents like retinoic acid.

-

Compound Pre-treatment: Treat the differentiated cells with various concentrations of the brominated benzofuran derivatives for a specified period (e.g., 24 hours).

-

Neurotoxin Challenge: After pre-treatment, expose the cells to MPP+ to induce neurotoxicity.

-